molecular formula C19H12ClN3 B2603458 1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 733030-53-0

1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2603458
CAS RN: 733030-53-0
M. Wt: 317.78
InChI Key: CYSMZDSNAATDFS-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds and drugs . The benzimidazole ring system is present in a variety of pharmacologically active compounds and is part of many anthelmintic drugs .


Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” would be characterized by the presence of a benzimidazole ring, a pyridine ring, and a nitrile group. The 3-chlorophenyl and 3-methyl groups would be attached to the benzimidazole and pyridine rings, respectively .


Chemical Reactions Analysis

The chemical reactions of “1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” would depend on the specific conditions and reagents used. In general, benzimidazole derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” would depend on its molecular structure. For example, the presence of the nitrile group might increase its polarity, and the aromatic rings might contribute to its stability .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Antibacterial Properties

Benzimidazole derivatives have been explored for their antibacterial effects. Notably:

Antitubercular Potential

Our compound was also evaluated for its antitubercular activity:

Material Science Applications

Benzimidazoles find use in material science due to their unique properties:

Intermediates in Organic Synthesis

Benzimidazoles serve as intermediates in organic reactions:

Ligands for Asymmetric Catalysis

Benzimidazole derivatives have been employed as ligands in asymmetric catalysis, contributing to synthetic methodologies .

Future Directions

The future directions for research on “1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” would likely involve further studies on its synthesis, properties, and potential biological activity. Benzimidazole derivatives are a promising class of compounds for drug discovery, and new derivatives are continually being synthesized and evaluated .

properties

IUPAC Name

1-(3-chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3/c1-12-9-18(13-5-4-6-14(20)10-13)23-17-8-3-2-7-16(17)22-19(23)15(12)11-21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSMZDSNAATDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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